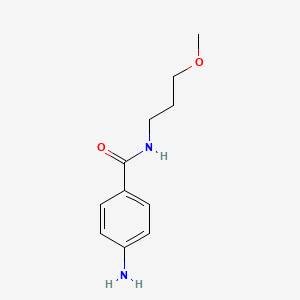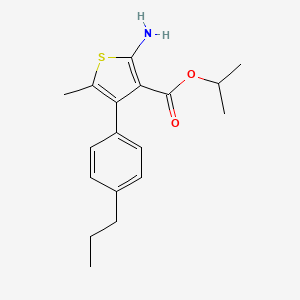
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H23NO2S . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11,21H,18H2,1-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate” is 303.42 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate, have been studied for their potential as anticancer agents. The thiophene moiety is a common feature in several pharmacologically active compounds, showing effectiveness in inhibiting cancer cell growth .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
The application of thiophene derivatives in material science includes their use as corrosion inhibitors. These compounds can provide protection for metals and alloys against corrosion, which is crucial in extending the lifespan of materials .
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory properties. They are used in the design of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation and pain .
Anesthetics: Dental Anesthesia
Certain thiophene derivatives are utilized as voltage-gated sodium channel blockers. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe, highlighting the importance of thiophene compounds in medical applications .
Antimicrobial Research: Antibacterial and Antifungal Agents
Research into thiophene derivatives has also explored their antimicrobial properties. These compounds have been found to be effective against a range of bacterial and fungal pathogens, offering a pathway for the development of new antibacterial and antifungal agents .
Neuroscience: Neuroprotective Agents
Thiophene derivatives are being investigated for their neuroprotective effects. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Enzyme Inhibition: Kinase Inhibitors
In the realm of enzyme inhibition, thiophene derivatives are studied for their ability to inhibit kinases. This is particularly relevant in the treatment of diseases where kinase activity is dysregulated, such as certain types of cancer .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQSYITFBALHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
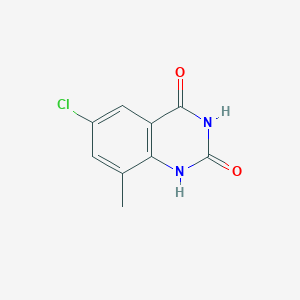
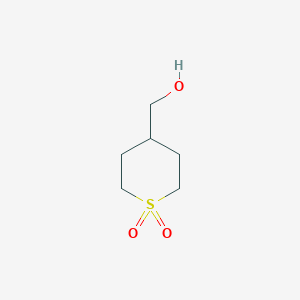
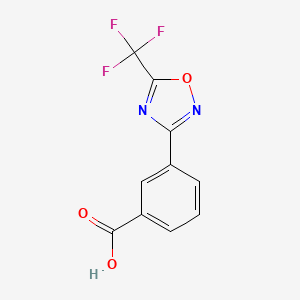
![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)
